CID 2745687 is a synthetic compound recognized primarily as a selective antagonist of the G protein-coupled receptor 35 (GPR35). It has garnered attention in pharmacological research due to its potential applications in cancer treatment, particularly in colorectal cancer, where GPR35 has been implicated in disease progression. The compound's structure and mechanism of action make it a significant candidate for therapeutic exploration.
CID 2745687 was identified during pharmacological studies aimed at understanding the role of GPR35 in various biological processes. It is cataloged in chemical databases such as PubChem and has been utilized in multiple studies investigating its effects on cellular signaling pathways related to cancer cell proliferation and survival .
The synthesis of CID 2745687 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to achieve the final product. Specific synthetic routes may vary, but they generally employ standard organic chemistry techniques such as:
The synthesis may also involve protecting groups to ensure selective reactions occur at specific sites on the molecule. The detailed synthetic pathway can be complex and may require optimization for yield and purity .
CID 2745687 has a unique molecular structure characterized by specific functional groups that facilitate its interaction with GPR35. The exact molecular formula and structural representation can be derived from chemical databases, illustrating its three-dimensional conformation.
CID 2745687 engages in various chemical reactions primarily related to its pharmacological activity. As a GPR35 antagonist, it competes with endogenous ligands for receptor binding, thus inhibiting downstream signaling pathways.
In vitro studies have demonstrated that CID 2745687 effectively reduces calcium transients and decreases cyclic adenosine monophosphate levels in cells expressing GPR35. These biochemical assays are critical for understanding its efficacy as an antagonist .
The mechanism of action for CID 2745687 involves binding to the GPR35 receptor, thereby preventing its activation by natural ligands such as kynurenic acid. This blockade leads to altered intracellular signaling cascades that can affect cell proliferation and survival.
Research indicates that inhibition of GPR35 by CID 2745687 can lead to decreased activation of pathways associated with cancer cell growth, particularly in colorectal cancer models .
Relevant data from studies indicate that CID 2745687 exhibits high affinity for human GPR35 compared to rodent orthologues, highlighting species-specific pharmacological profiles .
CID 2745687 is primarily investigated for its potential therapeutic applications in oncology, particularly targeting hyperactive GPR35 signaling pathways associated with colorectal cancer. Its role as a GPR35 antagonist positions it as a promising candidate for drug development aimed at treating cancers where this receptor plays a pivotal role in tumor growth and metastasis .
Additionally, ongoing research is exploring its effects on other conditions influenced by GPR35 signaling, including inflammatory diseases and metabolic disorders, indicating broader therapeutic potential beyond oncology .
CID 2745687 features a pyrazole core substituted with difluorophenyl and hydrazinecarbothioamide groups, enabling high-affinity interaction with GPR35’s orthosteric binding pocket. Key physicochemical properties include:
Table 1: Physicochemical and Pharmacological Properties of CID 2745687
Property | Value |
---|---|
Molecular Formula | C~17~H~19~F~2~N~5~O~2~S |
Molecular Weight | 395.43 g/mol |
Ki (human GPR35) | 12.8 nM |
IC~50~ (HT-29 cells) | 10.4 μM |
Solubility (DMSO) | 125 mg/mL (316.11 mM) |
Hydrogen Bond Donors | 2 |
Topological Polar Surface Area | 112.11 Ų |
Mechanistically, CID 2745687 acts as a competitive antagonist for agonists like zaprinast and cromolyn disodium but exhibits non-competitive inhibition against pamoic acid. This suggests ligand-specific binding modes within GPR35’s pocket [7]. Functional assays confirm its ability to block:
GPR35 remains classified as an orphan receptor due to the absence of a consensus endogenous ligand. Proposed activators include:
Table 2: Endogenous Ligands and Species Selectivity of GPR35
Ligand | Human EC~50~ | Rat EC~50~ | Pathway Bias |
---|---|---|---|
Kynurenic acid | >100 μM | 7–11 μM | Gα~i~ coupling |
cGMP | 130 μM | Not reported | β-arrestin recruitment |
2-Oleoyl lysophosphatidic acid | ~1 μM | ~1 μM | Calcium mobilization |
5,6-Dihydroxyindole-2-carboxylic acid | ~10 μM | Not reported | Dynamic mass redistribution |
Tissue expression analyses reveal GPR35 enrichment in:
Pathologically, GPR35 drives:
The constitutive (agonist-independent) activity of GPR35 underpins its therapeutic targeting. In colorectal cancer (CRC), GPR35 overexpression activates:
CID 2745687 reverses these effects by:
Table 3: Functional Effects of CID 2745687 in Disease Models
Disease Context | Key Mechanism | Effect of CID 2745687 |
---|---|---|
Colorectal cancer | YAP/TAZ hyperactivation | Reduces anchorage-independent growth |
Fibrosis (in vivo mouse) | Reversal of lodoxamide protection | Blocks anti-fibrotic pathways [2] |
GPCR signaling | β-arrestin-2 recruitment | Competitive inhibition (pIC~50~ 6.27–6.70) |
Beyond oncology, GPR35 antagonists show promise for:
Species selectivity remains a challenge: CID 2745687 potently inhibits human GPR35 (Ki = 12.8 nM) but lacks efficacy at rodent orthologs, complicating translational studies [7]. Novel scaffolds like ML194 aim to overcome this limitation [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7